dimethyl piperidine-2,4-dicarboxylate

Neuroscience NMDA Receptor Pharmacology Stereochemistry

Dimethyl piperidine-2,4-dicarboxylate (CAS 113750-13-3) is a saturated heterocyclic diester featuring a piperidine core with two methyl carboxylate groups at the 2- and 4-positions. It possesses a molecular formula of C₉H₁₅NO₄ and a molecular weight of 201.22 g/mol.

Molecular Formula C9H15NO4
Molecular Weight 201.222
CAS No. 113750-13-3
Cat. No. B2860891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedimethyl piperidine-2,4-dicarboxylate
CAS113750-13-3
Molecular FormulaC9H15NO4
Molecular Weight201.222
Structural Identifiers
SMILESCOC(=O)C1CCNC(C1)C(=O)OC
InChIInChI=1S/C9H15NO4/c1-13-8(11)6-3-4-10-7(5-6)9(12)14-2/h6-7,10H,3-5H2,1-2H3
InChIKeyGDJHLIFSMMYQEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl Piperidine-2,4-dicarboxylate (CAS 113750-13-3): Structural Identity and Baseline Procurement Specifications


Dimethyl piperidine-2,4-dicarboxylate (CAS 113750-13-3) is a saturated heterocyclic diester featuring a piperidine core with two methyl carboxylate groups at the 2- and 4-positions. It possesses a molecular formula of C₉H₁₅NO₄ and a molecular weight of 201.22 g/mol [1]. The compound is commercially supplied as an oil with a reported melting point range of 151–152°C and a predicted boiling point of 277.9±40.0°C . Predicted physicochemical parameters include a density of 1.132±0.06 g/cm³ and a pKa of 7.60±0.10 . The compound is utilized as a versatile building block in medicinal chemistry and organic synthesis, particularly valued for its rigid piperidine ring and dual ester functionalities that enable further functionalization.

Procurement Risk: Why In-Class Piperidine Dicarboxylates Cannot Be Casually Substituted for Dimethyl Piperidine-2,4-dicarboxylate


Within the piperidine dicarboxylate family, the specific positioning of ester groups (2,4- vs. 2,3- vs. 2,5-) and stereochemical configuration (cis vs. trans; racemic vs. single enantiomer) profoundly dictates biological activity and synthetic utility. Early structure-activity relationship studies demonstrated that (±)-trans-2,4-PDA acts as a potent NMDA receptor agonist, while the cis-2,4-analogue functions as an antagonist [1]. Furthermore, the racemic nature of CAS 113750-13-3 offers a distinct cost and availability advantage compared to resolved stereoisomers such as the (2S,4R)-cis form (CAS 98935-65-0), which commands a premium price for enantioselective applications [2]. Simple substitution with a 2,3- or 2,5-dicarboxylate, or an unresolved stereoisomeric mixture, will likely yield different reactivity profiles, receptor pharmacology, and potentially invalidate downstream chiral synthesis strategies.

Quantitative Differentiation Evidence: Dimethyl Piperidine-2,4-dicarboxylate vs. Closest Stereochemical and Positional Analogs


Stereochemical Composition and Pharmacological Divergence: Racemic 2,4-Diester vs. Resolved cis-(2S,4R) Enantiomer

The target compound (CAS 113750-13-3) is supplied as a racemic mixture of stereoisomers, whereas the close analog cis-dimethyl piperidine-2,4-dicarboxylate (CAS 98935-65-0) is a resolved single enantiomer. Pharmacologically, while no direct data exists for the ester, the parent acid trans-2,4-PDA exhibits NMDA receptor agonist activity, in stark contrast to the antagonist profile of cis-2,4-PDA [1]. For researchers requiring a broad-spectrum screening tool that captures the full stereochemical space of the 2,4-dicarboxylate scaffold, the racemic mixture provides a more comprehensive starting point, whereas the single enantiomer is suitable only for projects where absolute stereochemistry is already defined and validated.

Neuroscience NMDA Receptor Pharmacology Stereochemistry

Cost Efficiency and Scalability: Racemic 2,4-Diester vs. Enantiopure cis-(2S,4R) Form

At the time of assessment, the racemic mixture (CAS 113750-13-3) was available at a list price of $89 for 100 mg (95% purity), scaling to $669 for 2.5 g [1]. In contrast, the resolved cis-(2S,4R) enantiomer (CAS 98935-65-0) was priced at $125.35 for 50 mg (95% purity) [2]. This represents a cost per milligram that is approximately 2.8× higher for the enantiopure material (target racemic: $0.89/mg at 100 mg scale; enantiopure: $2.51/mg at 50 mg scale).

Medicinal Chemistry High-Throughput Screening Process Chemistry

Supplier-Guaranteed Purity Thresholds: Comparative Analysis of Commercial Batches

Commercially, dimethyl piperidine-2,4-dicarboxylate (CAS 113750-13-3) is consistently offered with a minimum purity specification of 95% (GC/HPLC) from major suppliers, with certain specialty vendors offering NLT 98% purity . In contrast, the cis isomer (CAS 98935-65-0) is also typically supplied at 95–97% purity . This indicates that the racemic compound is not inherently less pure and meets the same analytical standards required for robust synthetic and biological applications.

Quality Control Analytical Chemistry Synthetic Reliability

Synthetic Versatility: Diastereomeric Mixture as a Scaffold vs. Positional Analogs

The 2,4-substitution pattern on the piperidine ring is a privileged scaffold for asymmetric synthesis, providing a rigid framework for stereochemical control. Studies on piperidinedicarboxylic acids demonstrate that the 2,4-dicarboxylate framework can adopt specific conformations that interact with biological targets, a feature not shared by 2,3- or 2,5-analogs [1]. The commercial availability of the racemic dimethyl ester (CAS 113750-13-3) provides a versatile entry point for generating diverse diastereomeric derivatives through simple hydrolysis or amidation, without the cost and synthetic complexity of enantiopure starting materials.

Organic Synthesis Chiral Building Blocks Asymmetric Synthesis

High-Value Application Scenarios for Dimethyl Piperidine-2,4-dicarboxylate (CAS 113750-13-3) in Research and Development


Broad-Spectrum Pharmacological Profiling of NMDA Receptor Ligands

For neuroscience research groups investigating excitatory amino acid receptor pharmacology, the racemic mixture (CAS 113750-13-3) provides a cost-effective tool for initial screening campaigns. The compound's potential to generate both agonist and antagonist metabolites upon ester hydrolysis allows researchers to explore the full spectrum of NMDA receptor modulation without committing to a single stereochemical outcome, as documented in foundational structure-activity studies [1].

Cost-Sensitive Library Synthesis in Medicinal Chemistry

Medicinal chemists building diverse compound libraries for high-throughput screening can leverage the significantly lower cost of the racemic diester (2.8× cheaper per mg than the enantiopure cis isomer [2]) to synthesize larger numbers of analogs. The high commercial purity (≥95% ) ensures that reaction yields are not compromised by impurities, making it an economically sound choice for early-stage drug discovery projects.

Asymmetric Synthesis Methodology Development

Organic chemistry groups focused on developing new asymmetric synthetic methods can utilize the racemic 2,4-diester as a benchmark substrate. Its rigid piperidine ring and dual ester functionalities provide multiple sites for diastereoselective transformations (e.g., selective hydrolysis, amidation, reduction), enabling the systematic evaluation of chiral catalysts and auxiliaries [3]. The ready availability and well-defined physicochemical properties (boiling point, pKa ) facilitate reliable reaction optimization.

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